2-Bromo-N,N-dimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33816. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

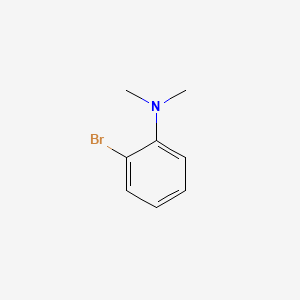

2D Structure

Properties

IUPAC Name |

2-bromo-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMSBNJJCUCYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220087 | |

| Record name | 2-Bromo-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-00-0 | |

| Record name | 2-Bromo-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N,N-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 698-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-N,N-dimethylaniline synthesis from N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-Bromo-N,N-dimethylaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals, presents a notable regioselectivity challenge. Direct electrophilic bromination of N,N-dimethylaniline overwhelmingly favors the formation of the para-isomer (4-Bromo-N,N-dimethylaniline) due to the strong ortho-, para-directing effect of the dimethylamino group and significant steric hindrance at the ortho positions. This guide provides an in-depth exploration of a more viable and efficient synthetic route: the N,N-dimethylation of 2-bromoaniline. This method offers a direct and reliable pathway to the desired ortho-substituted product. Detailed experimental protocols, quantitative data, and a logical workflow are presented to facilitate its successful implementation in a laboratory setting.

Introduction: The Challenge of Regioselectivity

The dimethylamino group (-N(CH₃)₂) in N,N-dimethylaniline is a potent activating group in electrophilic aromatic substitution reactions. Its strong electron-donating nature enriches the electron density at the ortho and para positions of the benzene ring, making them highly susceptible to electrophilic attack. However, the steric bulk of the dimethylamino group hinders the approach of electrophiles to the adjacent ortho positions. Consequently, electrophilic bromination of N,N-dimethylaniline with reagents such as bromine or N-bromosuccinimide (NBS) almost exclusively yields the para-substituted product.[1][2]

Alternative strategies aimed at achieving ortho-selectivity in the halogenation of N,N-dialkylanilines have been explored. For instance, the treatment of N,N-dimethylaniline N-oxide with thionyl chloride has been shown to predominantly yield the ortho-chloro derivative. However, the analogous reaction with thionyl bromide results in the exclusive formation of the para-bromo compound, highlighting the unique challenges associated with ortho-bromination via this pathway.[3]

Given these challenges, the most practical and widely adopted method for the synthesis of this compound is the N,N-dimethylation of a pre-functionalized precursor, 2-bromoaniline. This approach circumvents the regioselectivity issue by starting with the bromine atom already in the desired ortho position.

Recommended Synthetic Pathway: N,N-Dimethylation of 2-Bromoaniline

The reaction proceeds via a nucleophilic substitution mechanism where 2-bromoaniline acts as the nucleophile, and a methylating agent, typically methyl iodide, serves as the electrophile. A base, such as potassium carbonate, is employed to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. The reaction is typically carried out in a polar aprotic solvent like acetonitrile, which effectively solvates the ions involved and facilitates the reaction.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-bromoaniline.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Bromoaniline | 4.0 g (23.3 mmol) | [1] |

| Methyl Iodide | 7.3 mL (116.5 mmol) | [1] |

| Anhydrous Potassium Carbonate | 16.1 g (116.5 mmol) | [1] |

| Acetonitrile | 50 mL | [1] |

| Reaction Conditions | ||

| Temperature | 70 °C | [1] |

| Reaction Time | 18 hours | [1] |

| Product Information | ||

| Molecular Formula | C₈H₁₀BrN | |

| Molecular Weight | 200.08 g/mol | |

| Typical Purity | 97-98% (Commercial) | [4] |

Detailed Experimental Protocol

This protocol is adapted from established methods for the N,N-dimethylation of bromoanilines.[1]

Materials and Reagents:

-

2-Bromoaniline

-

Methyl Iodide (CH₃I)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Diethyl Ether (Et₂O)

-

Deionized Water

-

Saturated Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4.0 g (23.3 mmol) of 2-bromoaniline, 16.1 g (116.5 mmol) of anhydrous potassium carbonate, and 50 mL of acetonitrile.

-

Addition of Methylating Agent: While stirring the mixture, add 7.3 mL (116.5 mmol) of methyl iodide.

-

Reaction: Heat the reaction mixture to 70 °C and maintain this temperature with continuous stirring for 18 hours.

-

Cooling: After 18 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Extraction: Transfer the cooled mixture to a separatory funnel. Add 100 mL of deionized water and 100 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate.

-

Separation and Further Extraction: Collect the organic (upper) layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Washing: Combine all the organic extracts and wash them with 50 mL of saturated brine solution.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required to achieve higher purity.

Conclusion

The synthesis of this compound from N,N-dimethylaniline is hampered by unfavorable regioselectivity. The N,N-dimethylation of 2-bromoaniline provides a robust and efficient alternative, yielding the desired ortho-isomer. The protocol detailed in this guide is a reliable method for obtaining this important synthetic intermediate. For professionals in drug development and chemical research, understanding and applying this targeted synthetic approach is crucial for the efficient construction of complex molecules.

References

An In-depth Technical Guide to 2-Bromo-N,N-dimethylaniline: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-N,N-dimethylaniline (CAS No. 698-00-0), a key intermediate in organic synthesis. Detailed experimental protocols for its preparation and purification are presented, alongside methodologies for its application in significant carbon-carbon and carbon-nitrogen bond-forming reactions. This document is intended to serve as a practical resource for chemists in research and development, particularly within the pharmaceutical and agrochemical industries.

Introduction

This compound is a halogenated aromatic amine that serves as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring a reactive bromine atom ortho to a dimethylamino group, allows for a variety of chemical transformations. This guide details its fundamental properties and provides practical experimental procedures for its synthesis and subsequent use in common cross-coupling and organometallic reactions.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature, which may darken upon exposure to air and light.[1] It is sparingly soluble in water but readily dissolves in common organic solvents like ethanol, acetone, and ether.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | |

| Molecular Weight | 200.08 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][3] |

| Boiling Point | 108 °C at 14 mmHg | [4] |

| Density | 1.388 g/cm³ | [4] |

| Refractive Index | 1.5745 - 1.58 | [4] |

| pKa | 4.40 ± 0.18 (Predicted) | [1][4] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 698-00-0 | [2] |

| InChI | 1S/C8H10BrN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| SMILES | CN(C)c1ccccc1Br |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Key spectral data are available from various sources.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for structural elucidation.[2][4]

-

Infrared (IR) Spectroscopy : ATR-IR and transmission IR spectra can provide information about the functional groups present.[2]

-

Mass Spectrometry (MS) : GC-MS data is available, showing the molecular ion peak and fragmentation pattern.[2]

-

Raman Spectroscopy : A Raman spectrum is also available for this compound.[2]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the methylation of 2-bromoaniline.[1]

Protocol:

-

To a 250 mL round-bottom flask, add 2-bromoaniline (4.0 g, 23.3 mmol), anhydrous potassium carbonate (16.1 g, 116.5 mmol), and acetonitrile (50 mL).

-

Add methyl iodide (7.3 mL, 116.5 mmol) to the mixture.

-

Heat the reaction mixture to 70 °C and stir for 18 hours.

-

After cooling to room temperature, add deionized water (100 mL) and diethyl ether (100 mL) for extraction.

-

Separate the organic phase. Wash the aqueous phase three times with 50 mL of diethyl ether.

-

Combine all organic phases and wash five times with 50 mL of saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by silica gel column chromatography using a mixture of diethyl ether and hexane (5:95 v/v) as the eluent to yield a pale yellow oily liquid.[1]

Caption: Synthesis workflow for this compound.

Grignard Reaction

This compound can be used to form a Grignard reagent, a powerful nucleophile for carbon-carbon bond formation.

General Protocol:

-

Ensure all glassware is meticulously dried.

-

In a round-bottom flask equipped with a condenser, place magnesium turnings.

-

Add a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether). A crystal of iodine can be added to initiate the reaction.

-

The reaction mixture is typically stirred and may require gentle heating to initiate.

-

The formation of the Grignard reagent, 2-(dimethylamino)phenylmagnesium bromide, is indicated by the consumption of magnesium and a change in the appearance of the solution.

-

This reagent can then be reacted in situ with various electrophiles such as aldehydes, ketones, or esters.

Caption: General workflow for a Grignard reaction.

Suzuki Cross-Coupling Reaction

The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. This compound can serve as the organohalide partner.

General Protocol:

-

In a reaction vessel, combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, and purify the product by chromatography.

Caption: Simplified Suzuki cross-coupling reaction pathway.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While this compound already contains a tertiary amine, it can be a substrate for coupling with other amines if the reaction conditions are carefully chosen to favor reaction at the C-Br bond.

General Protocol:

-

To an oven-dried reaction vessel, add the palladium precursor, a suitable phosphine ligand, and a base (e.g., NaOt-Bu, K₃PO₄).

-

Seal the vessel and purge with an inert gas.

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Add this compound and the amine coupling partner.

-

Heat the mixture with stirring until the reaction is complete.

-

After cooling, the product is isolated and purified following a standard aqueous workup and chromatography.

Caption: Buchwald-Hartwig amination reaction scheme.

Safety Information

This compound is considered toxic if swallowed, in contact with skin, or if inhaled.[2] It can cause serious eye irritation.[2] It is suspected of causing cancer.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[5] It is sensitive to light and air.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical sectors.[1] It is used in the preparation of:

-

Bis[(2-dimethylamino)phenyl]amine

-

2-(N,N-dimethylaminophenyl)-bis(diethylamino)phosphine

-

6-[2-(dimethylamino)phenyl]-2,2-bipyridine

-

Substituted imidazolium salts

These compounds, in turn, can be utilized as ligands in catalysis or as scaffolds for the development of new therapeutic agents.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound and provided detailed experimental protocols for its synthesis and common applications in modern organic synthesis. The versatility of this compound as a synthetic intermediate makes it a valuable tool for researchers and professionals in the field of drug development and materials science. Adherence to proper safety protocols is essential when working with this chemical.

References

An In-depth Technical Guide to 2-Bromo-N,N-dimethylaniline (CAS: 698-00-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N,N-dimethylaniline (CAS Number: 698-00-0), a key aromatic amine intermediate in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and summarizes its spectroscopic data. Furthermore, its applications as a precursor in the synthesis of more complex molecules, particularly in the development of ligands and other specialized chemicals, are discussed. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Introduction

This compound is a substituted aniline derivative that serves as a versatile building block in organic chemistry. Its structure, featuring a bromine atom ortho to a dimethylamino group on a benzene ring, offers multiple sites for chemical modification, making it a valuable precursor for the synthesis of a variety of target molecules. This guide aims to provide researchers and professionals in drug development and chemical synthesis with a detailed resource on this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][2] It is sensitive to light and air.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 698-00-0 | [1][3] |

| Molecular Formula | C₈H₁₀BrN | [3] |

| Molecular Weight | 200.08 g/mol | [3] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Boiling Point | 96 °C at 14 mmHg | [3] |

| Density | 1.388 g/cm³ | [2] |

| Refractive Index | 1.58 | [1] |

| Flash Point | 90 °C | [2] |

| Solubility | Sparingly soluble in water | [4] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere | [5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the N-methylation of 2-bromoaniline.

Experimental Protocol: N-methylation of 2-bromoaniline

This protocol is adapted from a standard laboratory procedure for the dimethylation of anilines.

Materials:

-

2-bromoaniline

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Acetonitrile (MeCN)

-

Diethyl ether (Et₂O)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 2-bromoaniline (4.0 g, 23.3 mmol), anhydrous potassium carbonate (16.1 g, 116.5 mmol), and acetonitrile (50 mL).

-

Add methyl iodide (7.3 mL, 116.5 mmol) to the stirred mixture.

-

Heat the reaction mixture to 70 °C and maintain this temperature with stirring for 18 hours.

-

After 18 hours, cool the reaction mixture to room temperature.

-

Perform an extraction with deionized water (100 mL) and diethyl ether (100 mL).

-

Separate the organic layer. Wash the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine all organic phases and wash with saturated brine solution (5 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by vacuum distillation.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 - 7.60 | m | 1H | Ar-H |

| 7.25 - 7.35 | m | 1H | Ar-H |

| 7.00 - 7.10 | m | 2H | Ar-H |

| 2.70 | s | 6H | N(CH₃)₂ |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-N |

| 133.5 | C-Br |

| 128.5 | Ar-CH |

| 124.0 | Ar-CH |

| 123.0 | Ar-CH |

| 118.5 | Ar-CH |

| 45.0 | N(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-2940 | m | C-H stretch (aromatic and aliphatic) |

| 1580, 1470 | s | C=C stretch (aromatic) |

| 1350 | s | C-N stretch |

| 750 | s | C-Br stretch |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 200/202 | High | [M]⁺ (presence of Br isotopes) |

| 185/187 | Medium | [M-CH₃]⁺ |

| 120 | High | [M-Br]⁺ |

| 105 | Medium | [M-Br-CH₃]⁺ |

Chemical Reactivity and Applications

This compound is a valuable intermediate for the synthesis of various organic compounds.[6] The bromine atom can participate in cross-coupling reactions, while the dimethylamino group can act as a directing group or be involved in further functionalization.

Precursor for Ligand Synthesis

One of the primary applications of this compound is in the synthesis of ligands for metal complexes. For example, it is a key starting material for the synthesis of bis[(2-dimethylamino)phenyl]amine.[6]

Synthesis of bis[(2-dimethylamino)phenyl]amine

Safety and Handling

This compound is classified as an acute toxicant and is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and is suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a respirator with an organic vapor cartridge if ventilation is inadequate.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep container tightly closed.

-

Store in a cool, dry, dark place away from incompatible materials.[5] The compound is light and air-sensitive.[1]

Conclusion

This compound is a commercially available and synthetically important intermediate. Its well-defined properties and reactivity make it a valuable tool for chemists in academia and industry. The information provided in this guide serves as a comprehensive resource for its safe and effective use in research and development.

References

2-Bromo-N,N-dimethylaniline molecular weight and formula

An In-depth Technical Guide to 2-Bromo-N,N-dimethylaniline

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical summary of this compound, a key intermediate in various organic syntheses.

Core Molecular Data

The foundational quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][3] |

| CAS Number | 698-00-0 | [2][3] |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Caption: Molecular properties of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula are rooted in standard analytical chemistry techniques.

1. Molecular Formula Determination (e.g., via Elemental Analysis):

-

Objective: To determine the empirical and molecular formula of the compound.

-

Methodology:

-

A precisely weighed sample of this compound is subjected to combustion analysis.

-

The combustion products (CO₂, H₂O, N₂, and HBr) are collected and quantified.

-

The mass of each element (C, H, N, Br) in the original sample is calculated from the masses of the combustion products.

-

The percentage composition of each element is determined.

-

The empirical formula is calculated by converting these percentages to molar ratios.

-

The molecular formula is determined by comparing the empirical formula mass to the molecular weight obtained from mass spectrometry.[1]

-

2. Molecular Weight Determination (e.g., via Mass Spectrometry):

-

Objective: To determine the accurate molecular mass of the compound.

-

Methodology:

-

A dilute solution of this compound is prepared in a suitable volatile solvent.

-

The solution is introduced into a mass spectrometer (e.g., using an electrospray ionization - ESI source).

-

The compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The m/z value of the molecular ion peak [M+H]⁺ or M⁺ is identified.

-

The molecular weight is calculated from this m/z value. High-resolution mass spectrometry can provide a highly accurate mass, further confirming the elemental composition.[1]

-

References

A Technical Guide to the Spectroscopic Analysis of 2-Bromo-N,N-dimethylaniline

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-N,N-dimethylaniline, catering to researchers, scientists, and professionals in drug development. The document summarizes available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for these techniques, and presents a logical workflow for the spectroscopic analysis of the target compound.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while spectral databases confirm the existence of NMR and IR spectra, detailed peak lists are not always publicly accessible. The data presented here is a combination of observed mass spectrometry peaks and predicted values from spectral databases.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₀BrN | PubChem[1] |

| Molecular Weight | 200.08 g/mol | PubChem[1] |

| Monoisotopic Mass | 198.99966 Da | PubChem[1] |

| GC-MS m/z Top Peak | 198 | PubChem[1] |

| GC-MS m/z 2nd Highest | 200 | PubChem[1] |

| GC-MS m/z 3rd Highest | 199 | PubChem[1] |

| Predicted [M+H]⁺ | 200.00694 | PubChemLite[2] |

| Predicted [M+Na]⁺ | 221.98888 | PubChemLite[2] |

| Predicted [M-H]⁻ | 197.99238 | PubChemLite[2] |

Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic C-H | ~ 6.5 - 7.5 | Multiplets |

| ¹H | N-CH₃ | ~ 2.9 | Singlet |

| ¹³C | Aromatic C-Br | ~ 110 - 120 | Singlet |

| ¹³C | Aromatic C-N | ~ 150 | Singlet |

| ¹³C | Aromatic C-H | ~ 110 - 135 | Singlets |

| ¹³C | N-CH₃ | ~ 40 - 45 | Singlet |

Table 3: Infrared (IR) Spectroscopy Data for this compound

Detailed IR peak assignments for this compound are not publicly listed. However, the expected characteristic absorption bands based on its functional groups are tabulated below. The existence of FTIR and ATR-IR spectra for this compound is noted in spectral databases[1][3].

| Functional Group | Expected Wavenumber (cm⁻¹) | Bond Vibration |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (N-CH₃) | 2850 - 3000 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-Br | 500 - 600 | Stretching |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of aromatic amines like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a solvent that does not have interfering signals in the regions of interest is crucial.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier Transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2.2 Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

ATR-IR is a convenient method for obtaining the infrared spectrum of liquid samples like this compound.

-

Sample Preparation: As this compound is a liquid, no specific sample preparation is needed.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract the absorbance of the crystal and the surrounding atmosphere.

-

Sample Spectrum: Place a small drop of this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

-

Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A common setup includes a capillary GC column (e.g., a 30 m x 0.25 mm column with a 5% phenyl polysiloxane stationary phase) and a mass spectrometer with electron ionization (EI) capabilities.

-

GC Separation:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This allows for the separation of the analyte from any impurities.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare it to spectral libraries (e.g., NIST) for confirmation. The molecular ion peak and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be key identifiers.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of this compound.

References

In-Depth 1H NMR Spectrum Analysis of 2-Bromo-N,N-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-N,N-dimethylaniline. The document details the spectral data, peak assignments, and coupling constants, offering a thorough interpretation for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No: 698-00-0) is an important synthetic intermediate in the pharmaceutical and chemical industries. Its chemical structure consists of a benzene ring substituted with a bromine atom and a dimethylamino group at positions 2 and 1, respectively. A precise understanding of its molecular structure is crucial for its application in complex organic synthesis, and 1H NMR spectroscopy is a primary analytical technique for this purpose. This guide offers a detailed interpretation of its proton NMR spectrum.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. The data is presented in a structured format for clarity and ease of comparison.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~7.58 | Doublet of doublets (dd) | 1H | J = 7.9, 1.6 Hz |

| H-3 | ~7.32 | Doublet of doublets (dd) | 1H | J = 7.8, 1.6 Hz |

| H-4 | ~7.28 | Triplet of doublets (td) | 1H | J = 7.9, 7.8, 1.6 Hz |

| H-5 | ~7.03 | Triplet of doublets (td) | 1H | J = 7.8, 7.8, 1.6 Hz |

| -N(CH₃)₂ | ~2.65 | Singlet (s) | 6H | N/A |

Spectral Analysis and Interpretation

The 1H NMR spectrum of this compound presents distinct signals corresponding to the aromatic protons and the protons of the N,N-dimethyl group.

-

Aromatic Region (δ 7.0-7.6 ppm): The four protons on the benzene ring appear in this region and exhibit complex splitting patterns due to spin-spin coupling.

-

H-6: This proton, being ortho to the bromine atom, is expected to be the most deshielded among the aromatic protons and appears as a doublet of doublets. It shows a larger coupling (ortho-coupling) with H-5 and a smaller coupling (meta-coupling) with H-4.

-

H-3: This proton is ortho to the N,N-dimethylamino group and is also expected to be deshielded. It appears as a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-5.

-

H-4 and H-5: These protons are in the middle of the aromatic region and show more complex splitting patterns, appearing as triplet of doublets, due to coupling with their adjacent protons.

-

-

Aliphatic Region (δ 2.65 ppm): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and therefore appear as a single, sharp singlet. The chemical shift is in the expected range for N-methyl groups on an aniline derivative.

Experimental Protocol for 1H NMR Spectroscopy

The following is a general experimental protocol for acquiring the 1H NMR spectrum of an aromatic amine like this compound.[1]

4.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

-

The 1H NMR spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Molecular Structure and 1H NMR Signals

The following diagram illustrates the molecular structure of this compound and the correlation of each proton to its corresponding signal in the 1H NMR spectrum.

Figure 1. Molecular structure of this compound and its corresponding 1H NMR signal assignments.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Bromo-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-N,N-dimethylaniline. It includes tabulated chemical shifts, a detailed experimental protocol for data acquisition, and an analysis of the spectral assignments. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis, structural elucidation, and drug development.

13C NMR Spectral Data

The 13C NMR spectrum of this compound exhibits distinct signals corresponding to the eight unique carbon atoms in its structure. The chemical shifts are influenced by the electronic effects of the bromo and dimethylamino substituents on the aromatic ring.

A summary of the observed chemical shifts is presented in Table 1. The assignments are based on established principles of 13C NMR spectroscopy, including the shielding and deshielding effects of the substituents. The bromine atom, being electronegative, deshields the carbon to which it is attached (C-2), resulting in a downfield shift. Conversely, the nitrogen of the dimethylamino group is electron-donating, causing an upfield shift (shielding) of the ortho (C-6) and para (C-4) carbons relative to the meta carbons (C-3 and C-5). The carbon atom directly attached to the nitrogen (C-1) is also significantly deshielded. The methyl carbons of the dimethylamino group appear at a characteristic high-field region.

Table 1: 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 150.3 |

| C-2 | 118.8 |

| C-3 | 129.0 |

| C-4 | 124.3 |

| C-5 | 128.1 |

| C-6 | 123.6 |

| N(CH₃)₂ | 43.5 |

Note: The spectral data is sourced from SpectraBase.[1] The assignments are based on predictive models and established substituent effects in 13C NMR spectroscopy.

Experimental Protocol

The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of this compound, representative of standard laboratory practices.

Instrumentation:

-

A high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz instrument or equivalent, equipped with a 5 mm broadband probe.

Sample Preparation:

-

Approximately 20-30 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

-

Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument) is utilized.

-

Solvent: Chloroform-d (CDCl₃)

-

Temperature: 298 K (25 °C)

-

Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is employed to ensure full relaxation of the carbon nuclei, particularly the quaternary carbons.

-

Number of Scans: Ranging from 128 to 1024 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Proton Decoupling: Broadband proton decoupling is applied during the acquisition to simplify the spectrum to single lines for each carbon atom.

Data Processing:

-

The raw free induction decay (FID) data is Fourier transformed to generate the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced by setting the solvent peak of CDCl₃ to 77.16 ppm.

-

Peak picking is performed to identify the chemical shifts of all signals.

Molecular Structure and Atom Numbering

To facilitate the correlation of chemical shifts with their corresponding carbon atoms, a diagram of the molecular structure of this compound with the standard IUPAC numbering scheme is provided below.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-N,N-dimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-N,N-dimethylaniline, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on established qualitative solubility profiles and provides detailed experimental protocols for determining quantitative solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property, influencing reaction kinetics, purification methods such as recrystallization, and the formulation of active pharmaceutical ingredients. The principle of "like dissolves like" is a fundamental concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The molecular structure of this compound, featuring a substituted aromatic ring, dictates its solubility behavior.

Qualitative Solubility Profile

This compound is generally characterized as being readily soluble in common organic solvents while exhibiting poor solubility in water. This is attributed to the predominantly non-polar nature of the brominated aromatic ring, which outweighs the polarity of the dimethylamino group.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Ether | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the molecule.[1] |

| Polar Protic | Ethanol, Methanol | Soluble | The dimethylamino group can act as a hydrogen bond acceptor. |

| Non-Polar | Toluene, Hexane | Likely Soluble | The non-polar aromatic ring and halogen substituent will interact favorably with non-polar solvents via London dispersion forces. |

| Aqueous | Water | Sparingly Soluble | The large, non-polar bromophenyl group significantly reduces the molecule's ability to form favorable interactions with polar water molecules.[1] |

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, standardized experimental protocols are essential. The following section details the gravimetric method, a reliable and widely used technique for determining the solubility of a solid solute in a solvent.

Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Constant temperature bath (e.g., water bath)

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Place the container in a constant temperature bath and agitate (e.g., using a magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed in the constant temperature bath for a few hours to let the excess solid settle.

-

Carefully withdraw a precise volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry container (e.g., evaporating dish or vial). Filtration is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the container. This can be done at room temperature under a fume hood, or more rapidly by placing the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, place the container in an oven at a moderate temperature (e.g., 50-60 °C) to ensure all residual solvent is removed.

-

Cool the container to room temperature in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S ( g/100 mL) = (Mass of solute / Volume of solution withdrawn) * 100

-

Visualizing Experimental and Logical Workflows

Diagrams are powerful tools for representing complex procedures and logical relationships. The following sections provide Graphviz (DOT language) scripts for generating diagrams of a qualitative solubility analysis workflow and the quantitative gravimetric determination process.

Qualitative Solubility Analysis Workflow

This diagram illustrates the logical steps to classify an unknown organic compound based on its solubility in a series of solvents. This process helps in identifying the functional groups present in the molecule.

A flowchart for the qualitative analysis of an aromatic amine.

Experimental Workflow for Gravimetric Solubility Determination

This diagram outlines the sequential steps involved in the gravimetric method for quantitatively determining the solubility of a compound.

Workflow for quantitative solubility determination via the gravimetric method.

References

Commercial Suppliers of 2-Bromo-N,N-dimethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of 2-Bromo-N,N-dimethylaniline (CAS No. 698-00-0), a key intermediate in pharmaceutical and materials science research. This document details product specifications from various suppliers, experimental protocols for its synthesis and purification, and its utility in advanced organic transformations.

Commercial Availability and Specifications

This compound is readily available from a range of chemical suppliers. The purity and available quantities vary, catering to both small-scale research and larger developmental needs. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number | Purity Specification | Analytical Method | Available Pack Sizes |

| Sigma-Aldrich | 148270 | 97% | GC | 5g, 25g, 100g |

| Tokyo Chemical Industry (TCI) | B3243 | >98.0% | GC | 5g, 25g |

| Alfa Aesar | B25564 | 97% | Not Specified | 5g, 25g, 100g |

| Strem Chemicals | 07-0061 | min. 98% | Not Specified | 25g, 100g[1] |

| Lab Pro Inc. | B3243-25G | min. 98.0% | GC | 25g[2] |

| Simson Pharma Limited | Not Specified | High Quality | Certificate of Analysis | Inquire |

Note: This table is a representative sample and not exhaustive. Researchers should consult individual supplier websites for the most current information and to request Certificates of Analysis (CoA) for specific lot numbers.

A typical Certificate of Analysis will provide detailed information on the physical and chemical properties of the substance.

| Property | Typical Value |

| Appearance | Colorless to pale yellow liquid |

| Purity (GC) | ≥97% |

| Boiling Point | 107 °C at 14 Torr[3] |

| Density (25 °C) | 1.388 g/mL[3] |

| Refractive Index (n20/D) | ~1.58-1.6012[2][4] |

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved through the direct bromination of N,N-dimethylaniline. However, for regioselective control and to avoid polybromination, alternative methods starting from 2-bromoaniline are often preferred.

Experimental Protocol: N,N-Dimethylation of 2-Bromoaniline

This protocol is adapted from established procedures for the methylation of anilines.

Reaction Scheme:

References

Stability and Storage Conditions for 2-Bromo-N,N-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-N,N-dimethylaniline (CAS No. 698-00-0). Understanding the chemical stability of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. This document outlines the known stability profile, potential degradation pathways, recommended storage and handling procedures, and suggested analytical methodologies for purity assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental and storage conditions.

| Property | Value |

| CAS Number | 698-00-0 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone) |

| Boiling Point | ~238 °C |

| Density | ~1.38 g/cm³ |

Stability Profile

This compound is a substituted aniline and, like many anilines, is susceptible to degradation under certain environmental conditions. The primary factors affecting its stability are exposure to light and air (oxygen).

Light Sensitivity: The compound is known to be light-sensitive. Prolonged exposure to light, particularly UV radiation, can lead to discoloration (darkening) and the formation of degradation products. This is a common characteristic of aromatic amines, which can undergo photo-oxidation.

Air Sensitivity: this compound is also sensitive to air. The dimethylamino group can be susceptible to oxidation by atmospheric oxygen, which can be accelerated by the presence of light and trace metal impurities. This oxidative degradation can lead to the formation of colored impurities and a decrease in the purity of the material over time.

Hydrolytic Stability: As an aniline derivative, hydrolysis is not considered a primary degradation pathway under neutral pH conditions. However, in strongly acidic or basic solutions and at elevated temperatures, the potential for hydrolysis should be considered.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of substituted anilines, the following degradation pathways are plausible. A diagram illustrating these potential pathways is provided below.

-

Oxidation: The tertiary amine functionality is susceptible to oxidation, which can lead to the formation of N-oxides and other oxidized species. The presence of the electron-donating dimethylamino group can activate the aromatic ring, making it more susceptible to oxidative polymerization, resulting in colored, high-molecular-weight impurities.

-

Photodecomposition: Absorption of light can lead to the formation of reactive intermediates, which can then undergo a variety of reactions, including oxidation and polymerization. The carbon-bromine bond may also be susceptible to photolytic cleavage.

-

Acid/Base Degradation: In strongly acidic or basic media, degradation may be accelerated. Under acidic conditions, protonation of the nitrogen atom can occur, which may influence the electronic properties and stability of the molecule.

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling procedures are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place. | Minimizes the rate of potential degradation reactions. |

| Light | Protect from light by using amber or opaque containers. | Prevents photodecomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation by atmospheric oxygen. |

| Container | Use well-sealed containers made of an inert material (e.g., glass). | Prevents contamination and reaction with container materials. |

| Ventilation | Store in a well-ventilated area. | Ensures safe storage and dissipates any potential vapors. |

Handling:

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Minimize the exposure of the compound to the atmosphere during weighing and transfer.

-

After use, ensure the container is tightly sealed and the headspace is flushed with an inert gas if possible.

Analytical Methods for Stability Assessment

To assess the purity and monitor the stability of this compound, validated analytical methods are required. The following techniques are recommended for developing a stability-indicating method.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a powerful technique for separating the parent compound from its potential degradation products. A reverse-phase HPLC method would be the most common approach.

-

Recommended Protocol:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (a UV scan of the compound should be performed to determine the optimal wavelength).

-

Forced Degradation Samples: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). The HPLC method should be able to resolve the main peak from all degradation product peaks.

-

Gas Chromatography (GC):

-

Principle: GC is suitable for the analysis of volatile and thermally stable compounds like this compound.

-

Recommended Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5).

-

Injector and Detector: Split/splitless injector and a Flame Ionization Detector (FID).

-

Temperature Program: A temperature gradient program to ensure good separation of the main compound from any potential volatile impurities.

-

Other Techniques:

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), MS is invaluable for the identification and structural elucidation of unknown degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify major degradation products if they can be isolated.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for identification and to detect changes in functional groups that may occur upon degradation.

Below is a suggested workflow for a stability study of this compound.

Caption: Workflow for a Stability Study of this compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary liabilities are sensitivity to light and air, which can lead to oxidative and photolytic degradation. To ensure the long-term integrity of this valuable chemical intermediate, it is imperative to store it in a cool, dark place, under an inert atmosphere, and in well-sealed containers. For critical applications, the purity of the material should be periodically assessed using a validated stability-indicating analytical method, such as HPLC. By adhering to these guidelines, researchers, scientists, and drug development professionals can be confident in the quality of this compound used in their work.

The Oxidation of 2-Bromo-N,N-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactions of 2-Bromo-N,N-dimethylaniline with various oxidizing agents. Due to the limited availability of direct experimental data for this specific substrate, this guide synthesizes information from reactions with analogous substituted N,N-dimethylanilines to predict and describe the likely reaction pathways, products, and experimental considerations.

Executive Summary

The oxidation of this compound can proceed via several pathways, primarily influenced by the choice of oxidizing agent and reaction conditions. The most predictable and well-documented reaction is the oxidation of the tertiary amine to its corresponding N-oxide, particularly with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Other potential, though less specifically documented, oxidative transformations include N-demethylation and, under harsh conditions, possible ring oxidation or degradation. This guide details the expected outcomes with common oxidizing agents, provides a comprehensive experimental protocol for N-oxide formation, and summarizes the available quantitative data for related compounds to inform research and development activities.

Reaction with meta-Chloroperoxybenzoic Acid (m-CPBA)

The reaction of this compound with m-CPBA is expected to selectively oxidize the nitrogen atom to form this compound N-oxide. This is a common and high-yielding reaction for tertiary amines.[1][2] The presence of the electron-withdrawing bromine atom on the aromatic ring is not expected to significantly hinder this reaction.

Signaling Pathway Diagram

Caption: Predicted reaction pathway for the m-CPBA oxidation of this compound.

Experimental Protocol: Synthesis of this compound N-oxide

This protocol is adapted from the synthesis of 3-bromo-N,N-dimethylaniline N-oxide and 4-bromo-N,N-dimethylaniline N-oxide.[3]

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 77% purity)

-

Dichloromethane (DCM)

-

Methanol

-

Basic alumina for chromatography

Procedure:

-

Dissolve this compound (1.0 g, 5.0 mmol, 1.0 equiv) in dichloromethane (25 mL).

-

In a separate flask, dissolve m-CPBA (approx. 1.3 g of 77% purity, ~6.0 mmol, 1.2 equiv) in dichloromethane (25 mL).

-

At room temperature (23 °C), add the m-CPBA solution dropwise to the solution of this compound.

-

Stir the resulting solution at room temperature for 60 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the solution in vacuo to obtain the crude product.

-

Purify the crude product using flash chromatography on basic alumina, eluting with a gradient from pure dichloromethane to 2% methanol in dichloromethane.

-

Combine the fractions containing the product and evaporate the solvent to yield this compound N-oxide.

Quantitative Data

| Substrate | Product | Yield |

| 3-Bromo-N,N-dimethylaniline | 3-Bromo-N,N-dimethylaniline N-oxide | 63% |

| 4-Bromo-N,N-dimethylaniline | 4-Bromo-N,N-dimethylaniline N-oxide | 71% |

Reaction with Other Oxidizing Agents

Direct experimental data for the reaction of this compound with potassium permanganate, hydrogen peroxide, and pyridinium chlorochromate (PCC) is scarce. The following sections describe the expected reactivity based on the known chemistry of these oxidants and related aromatic amines.

Potassium Permanganate (KMnO₄)

Potassium permanganate is a strong oxidizing agent, and its reactivity is highly dependent on the reaction conditions.

-

Under neutral or slightly alkaline conditions: It is possible that KMnO₄ could lead to oxidative degradation of the dimethylamino group and potentially the aromatic ring. In alkaline solutions, permanganate is reduced to manganese dioxide (MnO₂).[4]

-

Under acidic conditions: The oxidizing power of permanganate is significantly increased, which would likely lead to extensive oxidation and cleavage of the molecule.

Given the aggressive nature of KMnO₄, its use for the selective oxidation of this compound is likely to be challenging and may result in a mixture of products or complete degradation.

Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a versatile oxidizing agent, but its reaction with aromatic amines often requires a catalyst.

-

With a metal catalyst (e.g., Ruthenium): Catalytic systems utilizing hydrogen peroxide have been developed for the synthesis of tertiary amine N-oxides.[5] A methyltrioxorhenium-hydrogen peroxide system has also been shown to be effective for this transformation with high yields for substrates like N,N-dimethylaniline.[5]

-

In the absence of a dedicated catalyst: The reaction is likely to be slow and may not proceed to completion. In some contexts, hydrogen peroxide is used to regenerate a primary oxidant in situ, such as in certain bromination reactions.[6]

A potential outcome with a suitable catalyst is the formation of this compound N-oxide.

Pyridinium Chlorochromate (PCC)

PCC is a milder chromium-based oxidizing agent, primarily used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7]

-

Reactivity with Amines: While there are some reports of PCC being used to oxidize certain nitrogen-containing compounds, it is not a standard reagent for the oxidation of tertiary aromatic amines.[8] The amino group is susceptible to oxidizing agents in general, but the specific outcome with PCC is not well-documented for this substrate class.[9] It is possible that no reaction or a complex mixture of products would be observed.

Oxidative N-Demethylation

Another potential reaction pathway is the removal of one or both methyl groups from the nitrogen atom.

-

Metal-Free Conditions: A study has shown that N,N-dimethylanilines with electron-withdrawing groups can undergo N-demethylation in moderate yields using a system of triethylamine as a base and tert-butyl hydroperoxide (TBHP) as the oxidant.[10]

-

Catalytic Systems: Non-heme manganese complexes in the presence of co-oxidants like m-CPBA or peracetic acid can catalyze the oxidative N-demethylation of substituted N,N-dimethylanilines.[11] The reaction is thought to proceed through a high-valent oxomanganese intermediate.

This suggests that under specific conditions, this compound could be converted to 2-Bromo-N-methylaniline.

Summary of Potential Reactions and Products

| Oxidizing Agent | Plausible Product(s) | Remarks |

| m-CPBA | This compound N-oxide | High selectivity and yield expected. |

| Potassium Permanganate | Mixture of degradation products | Strong oxidant, likely to be unselective. |

| Hydrogen Peroxide | This compound N-oxide | Likely requires a catalyst (e.g., Re, Ru). |

| PCC | No reaction or complex mixture | Not a typical reagent for this transformation. |

| TBHP / Et₃N | 2-Bromo-N-methylaniline | Potential for oxidative N-demethylation. |

Logical Workflow for Oxidant Screening

Caption: A logical workflow for the experimental screening of oxidizing agents.

Conclusion

The oxidation of this compound is a nuanced process where the choice of oxidant dictates the reaction outcome. For the selective and high-yield synthesis of this compound N-oxide, m-CPBA is the recommended reagent based on extensive data for analogous compounds. Catalytic hydrogen peroxide systems also present a viable route to the N-oxide. For researchers interested in N-demethylation, a metal-free approach with TBHP and a base warrants investigation. The use of strong, less selective oxidants like potassium permanganate or reagents not typically used for this transformation, such as PCC, is likely to be less fruitful and may lead to complex product mixtures or degradation of the starting material. Further experimental work is required to quantify the yields and fully characterize the products for each of these reactions with this compound.

References

- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pnnl.gov [pnnl.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. What is Pyridinium chlorochromate(PCC)?_Chemicalbook [chemicalbook.com]

- 9. Amines - PCC Group Product Portal [products.pcc.eu]

- 10. ias.ac.in [ias.ac.in]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-N,N-dimethylaniline in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful method is extensively utilized in the pharmaceutical and materials science industries for the synthesis of biaryls and other conjugated systems. 2-Bromo-N,N-dimethylaniline is a valuable building block, and its use in Suzuki coupling reactions allows for the facile introduction of various aryl and heteroaryl substituents, leading to the creation of diverse molecular scaffolds for drug discovery and development.

This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of this compound with a range of boronic acids. The methodologies presented are based on established procedures for ortho-substituted bromoanilines and are intended to serve as a comprehensive guide for researchers.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The ortho-dimethylamino group in this compound can potentially influence the reaction by coordinating to the palladium catalyst, which may necessitate careful selection of ligands to ensure high catalytic activity.

Experimental Protocols

The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of this compound with arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure with a Buchwald-type Palladacycle Catalyst

This protocol is adapted from methodologies developed for unprotected ortho-bromoanilines and is expected to be effective for this compound.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or boronate ester (1.5 equiv)

-

CataCXium® A Palladacycle (e.g., G3) (5-10 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous and degassed 2-Methyltetrahydrofuran (2-MeTHF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Reaction Setup:

-

To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid or boronate ester, potassium phosphate, and the palladacycle catalyst.

-

Seal the vessel with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Add the degassed 2-MeTHF via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

Reaction and Work-up:

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure with a Pd(PPh₃)₄ Catalyst

This protocol utilizes a commonly available and versatile palladium catalyst.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, toluene/water in a 4:1 ratio)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Reaction Setup:

-

In a dry Schlenk tube or reaction vial, combine this compound, the arylboronic acid, and potassium carbonate.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

In a separate flask, dissolve the Pd(PPh₃)₄ in the organic solvent component of the solvent system and degas the solution by bubbling with inert gas.

-

Add the degassed solvent system to the reaction vessel containing the solid reagents via syringe.

Reaction and Work-up:

-

Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

The residue can be purified by flash column chromatography.

Data Presentation

The following tables summarize the influence of various reaction parameters on the Suzuki-Miyaura coupling of bromoanilines and related aryl bromides, providing a guide for optimization.

Table 1: Effect of Different Catalysts and Ligands

| Catalyst Source | Ligand | Typical Loading (mol%) | Reactivity with ortho-substituted anilines | Reference |

| Pd(OAc)₂ | SPhos | 2-5 | Moderate to High | [2] |

| Pd₂(dba)₃ | XPhos | 1-3 | High to Excellent | [2] |

| Pd(PPh₃)₄ | - | 1-5 | Moderate | [2] |

| CataCXium® A Palladacycle | - | 5-10 | High to Excellent | [1] |

Table 2: Effect of Different Bases

| Base | Equivalents | Typical Solvents | Efficacy with ortho-substituted anilines | Reference |

| K₂CO₃ | 2-3 | Toluene/H₂O, Dioxane/H₂O | Moderate to High | [2] |

| K₃PO₄ | 2-3 | 2-MeTHF, THF/H₂O | High to Excellent | [1][2] |

| Cs₂CO₃ | 2-3 | Dioxane | High to Excellent | [2] |

| Na₂CO₃ | 2-3 | DMF | Moderate to High | [2] |

Table 3: Effect of Different Solvents

| Solvent System | Ratio (v/v) | Typical Temperature (°C) | Notes |

| 2-Methyltetrahydrofuran (2-MeTHF) | - | 80-110 | Often provides excellent yields for challenging substrates.[1] |

| 1,4-Dioxane / Water | 4:1 | 80-100 | A very common and generally effective solvent system. |

| Toluene / Water | 4:1 | 80-110 | Good for a wide range of substrates. |

| Dimethylformamide (DMF) | - | 80-120 | Can aid in the solubility of starting materials. |

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.